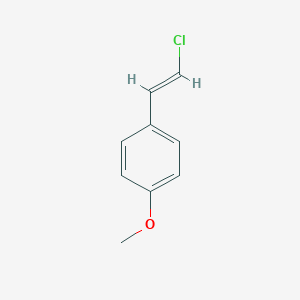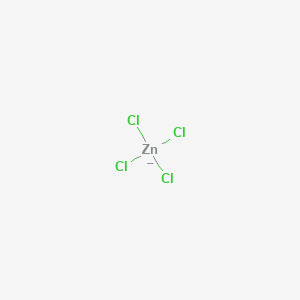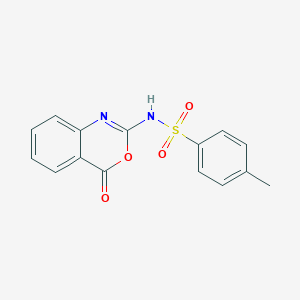
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one, also known as curcumin, is a natural compound found in the rhizome of the Curcuma longa plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in scientific research for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one is complex and involves multiple pathways. It has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin also has antioxidant properties and can scavenge free radicals, which contribute to oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It can also improve cognitive function, reduce the risk of cardiovascular diseases, and regulate blood sugar levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low toxicity and high bioavailability. It is also readily available and relatively inexpensive. However, one limitation is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one research, including exploring its potential therapeutic applications in other diseases, improving its bioavailability, and developing novel formulations for targeted delivery. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one and its potential interactions with other drugs.
Conclusion
Curcumin is a natural compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, its low toxicity and high bioavailability make it a valuable tool for scientific research.
Métodos De Síntesis
Curcumin can be synthesized through various methods, including extraction from the Curcuma longa plant, chemical synthesis, and microbial synthesis. The most commonly used method is extraction from the plant, which involves grinding the rhizome and extracting the 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-oneoids through solvent extraction.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Studies have shown that 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Propiedades
Nombre del producto |
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one |
|---|---|
Fórmula molecular |
C19H20O6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O6/c1-22-13-10-16(21)14(18(11-13)24-3)6-7-15(20)12-5-8-17(23-2)19(9-12)25-4/h5-11,21H,1-4H3/b7-6+ |
Clave InChI |
BGEVJUMWUMFIFP-VOTSOKGWSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2OC)OC)O)OC |
SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2OC)OC)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2OC)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)

![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)







